molecular formula C14H11FN2O2 B1673488 Flutafuranol CAS No. 1054629-49-0

Flutafuranol

Cat. No.: B1673488
CAS No.: 1054629-49-0
M. Wt: 258.25 g/mol
InChI Key: MYNQXTDIPMCJCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AZD4694 involves a four-step convergent synthesis. The immediate unlabeled precursor to AZD4694 is prepared first. This precursor undergoes N-methylation with methyl iodide to yield AZD4694. The synthesis process is designed to ensure high incorporation yield and low nonspecific binding .

Chemical Reactions Analysis

AZD4694 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZD4694 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a radioligand in PET imaging to study the binding properties and distribution of amyloid beta plaques.

    Biology: Helps in understanding the biological mechanisms underlying Alzheimer’s disease by visualizing amyloid beta deposits in the brain.

    Medicine: Used in the diagnosis and monitoring of Alzheimer’s disease, aiding in the evaluation of disease-modifying therapies.

    Industry: Employed in the development of new diagnostic tools and therapeutic agents for Alzheimer’s disease

Mechanism of Action

AZD4694 exerts its effects by binding specifically to amyloid beta plaques in the brain. The compound has a high affinity for amyloid beta fibrils, with a dissociation constant (Kd) of 2.3 nM. This binding allows for the visualization of amyloid beta deposits using PET imaging, providing valuable information about the presence and distribution of these plaques in the brain .

Properties

IUPAC Name

2-[2-fluoro-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNQXTDIPMCJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1054629-49-0
Record name AZD 4694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054629490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUTAFURANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K506J69E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of [6-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester (66 mg, 0.184 mmol) in dichloromethane (30 mL) at 0° C. under nitrogen atmosphere, BBr3 (1M solution in CH2Cl2, 0.92 mL, 0.92 mmol) was added dropwise. The reaction mixture was stirred at room temperature overnight and then cooled to 0° C. Saturated sodium bicarbonate solution was added and the resulting mixture was extracted subsequently with 5% methanol in dichloromethane and with 5% methanol in ethyl acetate. The organic layers were washed with brine separately, dried over Na2SO4, filtered, concentrated and flash chromatographed using 30% ethyl acetate in hexane to give) 2-(2-fluoro-6-methylamino-pyridin-3-yl)-benzofuran-5-ol (19.9 mg) as a off white solid. 1H NMR (400 MHz, METHANOL-d4) δ: 8.02 (m, 1H), 7.27 (d, J=8.59 Hz, 1H), 6.90 (d, J=2.34 Hz, 1H), 6.77 (d, J=3.51 Hz, 1H), 6.70 (dd, J=8.59, 2.34 Hz, 1H), 6.43 (dd, J=8.59, 1.95 Hz, 1H), 2.89 (s, 3H). ESMS: m/z 259.47 [M+1]+
Name
[6-fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-methyl-carbamic acid tert-butyl ester
Quantity
66 mg
Type
reactant
Reaction Step One
Name
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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